Cyn 154806 (tfa)
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Overview
Description
CYN 154806 (TFA) is a cyclic octapeptide and a potent, selective antagonist of the somatostatin receptor subtype 2 (sst2). It is known for its high affinity and specificity towards the sst2 receptor, making it a valuable tool in scientific research, particularly in the study of somatostatin receptor functions and related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYN 154806 (TFA) involves solid-phase peptide synthesis (SPPS) techniques. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized to form the cyclic octapeptide structure.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity
Industrial Production Methods
Industrial production of CYN 154806 (TFA) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions
CYN 154806 (TFA) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cyclization Conditions: Cyclization is achieved under dilute conditions to favor intramolecular reactions
Major Products
The major product of these reactions is the cyclic octapeptide CYN 154806 (TFA) itself, with high purity achieved through HPLC purification .
Scientific Research Applications
CYN 154806 (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and cyclization techniques.
Biology: Employed in the study of somatostatin receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases involving somatostatin receptors, such as neuroendocrine tumors.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
CYN 154806 (TFA) exerts its effects by selectively binding to the somatostatin receptor subtype 2 (sst2). This binding inhibits the receptor’s activity, blocking the downstream signaling pathways that are normally activated by somatostatin. The molecular targets include the sst2 receptor and associated G-protein coupled signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Octreotide: Another somatostatin analog with high affinity for sst2 receptors.
Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A multi-receptor targeted somatostatin analog with affinity for multiple somatostatin receptor subtypes
Uniqueness
CYN 154806 (TFA) is unique in its high selectivity and potency for the sst2 receptor, making it a valuable tool for studying this specific receptor subtype. Its cyclic structure also contributes to its stability and binding affinity .
Properties
Molecular Formula |
C58H69F3N12O16S2 |
---|---|
Molecular Weight |
1311.4 g/mol |
IUPAC Name |
(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C56H68N12O14S2.C2HF3O2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57;3-2(4,5)1(6)7/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74);(H,6,7)/t30-,41+,42-,43+,44+,45-,46-,47+,48+;/m1./s1 |
InChI Key |
FYVCFCQFOBEWIO-GVGJFGMUSA-N |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
sequence |
One Letter Code: Ac-Phe-Cys-Tyr-Trp-Lys-Thr-Cys-Tyr-NH2 (Disulfide bridge: Cys2-Cys7) |
Origin of Product |
United States |
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